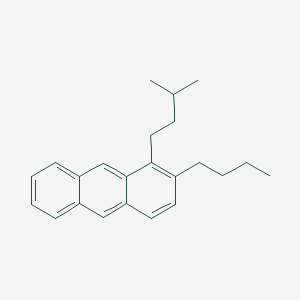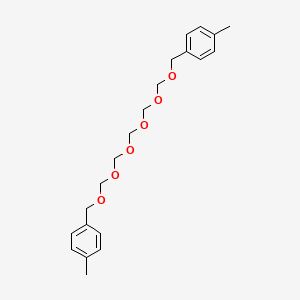
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is a synthetic organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane typically involves the reaction of 4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, hydrocarbons, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane involves its interaction with molecular targets through its oxygen atoms and aromatic rings. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in both synthetic and biological systems.
類似化合物との比較
Similar Compounds
- 1,13-Bis(4-chlorophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-nitrophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-methoxyphenyl)-2,4,6,8,10,12-hexaoxatridecane
Uniqueness
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
特性
CAS番号 |
65201-80-1 |
|---|---|
分子式 |
C21H28O6 |
分子量 |
376.4 g/mol |
IUPAC名 |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethoxymethoxymethoxymethoxymethyl]benzene |
InChI |
InChI=1S/C21H28O6/c1-18-3-7-20(8-4-18)11-22-13-24-15-26-17-27-16-25-14-23-12-21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 |
InChIキー |
WBGSUKKLVZCXGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COCOCOCOCOCOCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
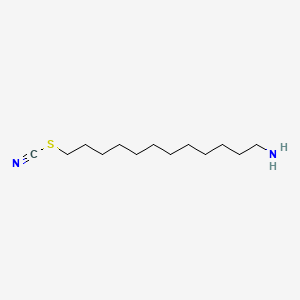
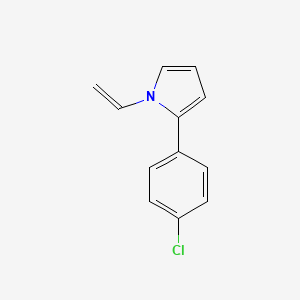

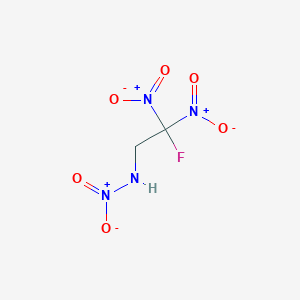
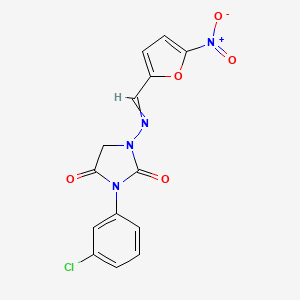
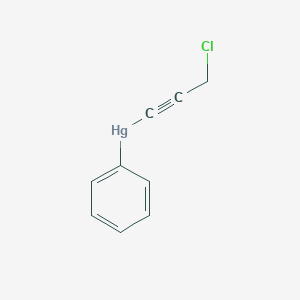

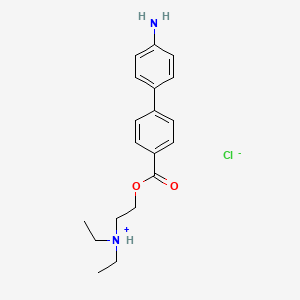
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
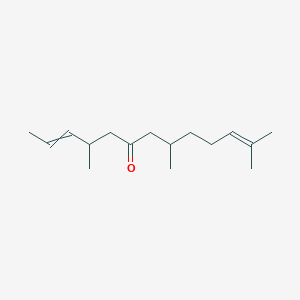
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
